

Application Protocol: App-018 (Apolipoprotein A-I Mimetic Peptide) in Endothelial Cell Culture

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Compound of Interest

Compound Name: App-018

Cat. No.: B10837356

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Introduction

App-018 is an 18-amino-acid peptide that mimics the structure and function of apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL). This mimetic peptide, also known as D-4F, is synthesized from D-amino acids to resist enzymatic degradation.[1][2] **App-018** has demonstrated significant potential in modulating inflammatory responses and restoring the pro-angiogenic functions of endothelial cells, particularly in disease states like hypercholesterolemia.[2]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, and its signaling is often impaired in disease. **App-018** has been shown to restore VEGF-induced angiogenesis by activating downstream signaling pathways, including the ERK1/2 pathway.[2] This document provides detailed protocols for studying the effects of **App-018** on endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.

Data Summary

The following tables summarize the quantitative effects of **App-018** (D-4F) on human aortic endothelial cells (HAECs).

Table 1: Effect of **App-018** on Endothelial Cell Proliferation

Treatment Concentration (µg/mL)	Cell Proliferation (% of Control)
0 (Control)	100%
10	Increased
25	Increased
50	121% (Peak Effect)[3]
100	Decreased from peak

Data adapted from studies on HAEC proliferation, where 50 µg/mL was identified as the optimal concentration for promoting cell growth.

Table 2: Effect of **App-018** on Endothelial Cell Migration (Wound Healing Assay)

Treatment	Wound Closure (% of Control)
Control	100%
App-018 (50 µg/mL)	151%
VEGF (Positive Control)	Increased

Data represents the increased migration of HAECs into a wound area after treatment with **App-018**.

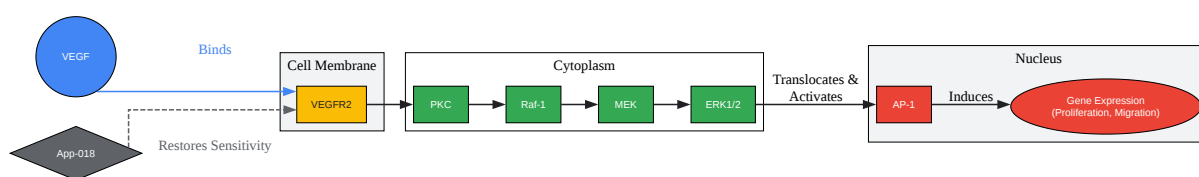
Table 3: Effect of **App-018** on Endothelial Cell Migration (Transwell Assay)

Treatment	Migrated Cells (% of Control)
Control	100%
App-018 (50 µg/mL)	117%

Data shows the increase in HAEC migration through a transwell membrane towards a chemoattractant, further confirming the pro-migratory effect of **App-018**.

Signaling Pathway

The pro-angiogenic effects of **App-018** are linked to its ability to modulate the VEGF signaling cascade. VEGF binding to its receptor, VEGFR2, on endothelial cells triggers a series of intracellular events, including the activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and migration.



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VEGF-ERK1/2 signaling pathway in angiogenesis.

Experimental Protocols

General Cell Culture and Maintenance

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are recommended for these assays.

- Culture Medium: Endothelial Cell Growth Medium (EGM) supplemented with 2% FBS, hydrocortisone, hFGF, R3-IGF-1, ascorbic acid, hEGF, GA-1000, and heparin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
- Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA for detachment and neutralize with trypsin neutralizer solution.

Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of **App-018** on the proliferation of endothelial cells.

Materials:

- Endothelial cells (HUVECs or HAECs)
- 96-well plates
- Complete EGM
- **App-018** (D-4F) stock solution (in sterile water or PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO

Procedure:

- Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete EGM.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Treatment: Prepare serial dilutions of **App-018** in complete EGM to achieve final concentrations (e.g., 0, 10, 25, 50, 100 μ g/mL). Remove the old medium from the wells and add 100 μ L of the **App-018** containing medium. Include a vehicle control (medium without **App-018**).
- Incubation: Incubate the cells for 24-48 hours.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.

Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of **App-018** on the directional migration of endothelial cells.

Materials:

- Endothelial cells
- 6-well or 12-well plates
- P200 pipette tips or a cell-scratch instrument
- Complete EGM
- **App-018** stock solution

Procedure:

- Cell Seeding: Seed endothelial cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
- Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile P200 pipette tip.
- Washing: Gently wash the wells with PBS to remove detached cells.
- Treatment: Add fresh medium containing the desired concentration of **App-018** (e.g., 50 µg/mL) or a vehicle control.
- Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.

- **Data Analysis:** Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

- Endothelial cells
- 96-well plates
- Basement Membrane Matrix (e.g., Matrigel®)
- Serum-free endothelial cell basal medium (EBM)
- **App-018** stock solution
- Calcein AM (optional, for fluorescence imaging)

Procedure:

- **Plate Coating:** Thaw the Basement Membrane Matrix on ice. Add 50 µL of the matrix to each well of a pre-chilled 96-well plate.
- **Solidification:** Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- **Cell Preparation:** Harvest endothelial cells and resuspend them in serum-free EBM at a concentration of 2.5×10^5 cells/mL.
- **Treatment:** Prepare a cell suspension containing the desired concentration of **App-018** (e.g., 50 µg/mL) or a vehicle control.
- **Cell Seeding:** Carefully add 100 µL of the cell suspension onto the solidified matrix in each well.
- **Incubation:** Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

- **Imaging:** Visualize and capture images of the tube-like structures using an inverted microscope. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.
- **Data Analysis:** Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

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